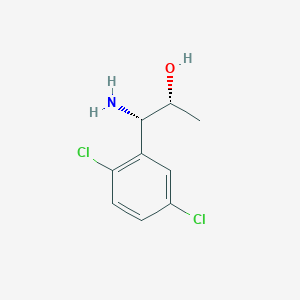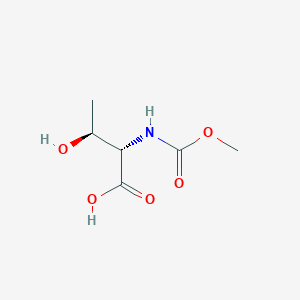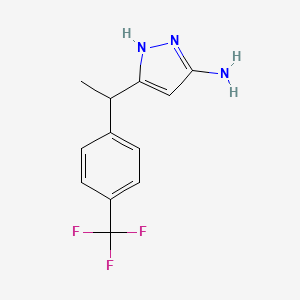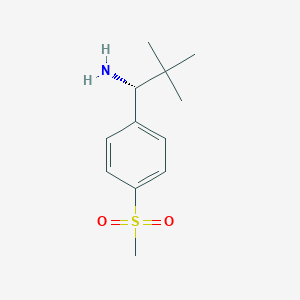![molecular formula C13H11ClN2O2S2 B15236777 4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15236777.png)
4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide is a complex organic compound that belongs to the class of sulfur-containing heterocycles This compound is characterized by the presence of a thieno[2,3-b]thiopyran ring system with a hydrazono group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide typically involves the reaction of 3-chlorophenylhydrazine with a suitable thieno[2,3-b]thiopyran precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: It has shown potential as a bioactive molecule with anti-inflammatory, antiviral, and antitumor properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its anti-inflammatory or antiviral effects .
類似化合物との比較
Similar Compounds
- 4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- 4-(2-(3-Bromophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
Uniqueness
4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound has shown higher potency in certain biological assays compared to its analogs, making it a valuable candidate for further research and development .
特性
分子式 |
C13H11ClN2O2S2 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
3-chloro-N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
InChI |
InChI=1S/C13H11ClN2O2S2/c14-9-2-1-3-10(8-9)15-16-12-4-6-19-13-11(12)5-7-20(13,17)18/h1-4,6,8,15H,5,7H2/b16-12+ |
InChIキー |
UOCSNJNUFHVFQR-FOWTUZBSSA-N |
異性体SMILES |
C1CS(=O)(=O)C2=C1/C(=N/NC3=CC(=CC=C3)Cl)/C=CS2 |
正規SMILES |
C1CS(=O)(=O)C2=C1C(=NNC3=CC(=CC=C3)Cl)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


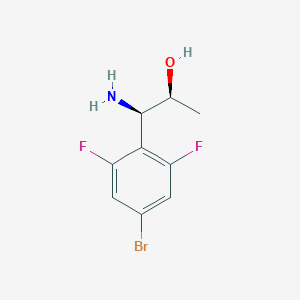

![5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B15236712.png)



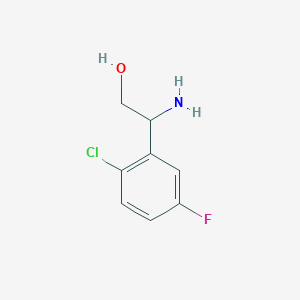
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)
